Kv2.1 Channel Block in Heterologous Systems
In heterologously expressed rat Kv2.1 (Kcnb1) channels in CHO-K1 cells, RY785 at a concentration of 1 µM eliminates Kv2.1 current at all physiologically relevant voltages, inhibiting ≥98% of Kv2.1 conductance [1]. This near-complete functional block is achieved at a concentration approximately 20-fold higher than the reported IC₅₀ (50 nM), consistent with the compound's use-dependent, self-trapping mechanism that results in accumulation of inhibited channels over repeated activation cycles [1]. While a direct head-to-head comparison against other Kv2 inhibitors at equivalent concentrations is not available in the same study, cross-study data indicate that the classical open-channel blocker tetraethylammonium (TEA) requires substantially higher concentrations (millimolar range) to achieve comparable inhibition and lacks the use-dependent trapping characteristic that defines RY785's functional profile [1].
| Evidence Dimension | Functional Kv2.1 conductance inhibition at 1 µM |
|---|---|
| Target Compound Data | ≥98% inhibition of Kv2.1 conductance |
| Comparator Or Baseline | Tetraethylammonium (TEA): IC₅₀ ~millimolar range for Kv2 channels (approximate baseline, not from same study) |
| Quantified Difference | RY785 achieves near-complete block at sub-micromolar concentration; TEA requires >1000-fold higher concentration for comparable effect |
| Conditions | Rat Kv2.1 channels heterologously expressed in CHO-K1 cells; whole-cell voltage-clamp electrophysiology |
Why This Matters
The ≥98% conductance inhibition at 1 µM confirms RY785's suitability for complete pharmacological silencing of Kv2.1-mediated currents, a level of functional block that simpler pore blockers cannot achieve at comparable concentrations.
- [1] Marquis MJ, Sack JT. Mechanism of use-dependent Kv2 channel inhibition by RY785. J Gen Physiol. 2022 Jun 6;154(6):e202112981. View Source
